molecular formula C19H21N5O4 B2609250 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 863447-92-1

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2609250
CAS No.: 863447-92-1
M. Wt: 383.408
InChI Key: HDEZBSDAQGBFAQ-UHFFFAOYSA-N
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Description

The compound “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of compounds containing pyrazolo [3,4-d]pyrimidine linkage has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .


Molecular Structure Analysis

The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, closely related to the compound , has been conducted for their potential as ligands of the histamine H4 receptor. This research is significant in understanding the therapeutic potential of these compounds in anti-inflammatory and pain management applications (Altenbach et al., 2008).

Insecticidal and Antibacterial Potential

Compounds structurally similar to the mentioned compound have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies contribute to the understanding of the potential use of such compounds in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).

Antitumor Activity

Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their potential as antitumor agents. This research is critical in exploring new therapeutic agents in cancer treatment (Taylor & Patel, 1992), (Alqasoumi et al., 2009).

Chemical Synthesis Techniques

Studies have also been conducted on the methods for synthesizing various derivatives of pyrazolo[3,4-d]pyrimidines, contributing to the field of synthetic chemistry and the development of new pharmaceutical compounds (Kanno et al., 1991).

Antimicrobial Activity

Research on pyrimidine and pyrazole derivatives, related to the compound , has been carried out to assess their antimicrobial properties. This research is valuable in discovering new antimicrobial agents (Bondock et al., 2008).

Mechanism of Action

The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . Several pyrazolopyrimidine derivatives received great attention due to their biological and pharmacological activities .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-12-4-5-14-15(8-12)28-7-6-27-14/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEZBSDAQGBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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